N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1115998-98-5
VCID: VC6390239
InChI: InChI=1S/C25H28N4O4/c1-31-21-9-8-18(14-22(21)32-2)16-26-25(30)19-10-12-29(13-11-19)23-15-24(28-17-27-23)33-20-6-4-3-5-7-20/h3-9,14-15,17,19H,10-13,16H2,1-2H3,(H,26,30)
SMILES: COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4)OC
Molecular Formula: C25H28N4O4
Molecular Weight: 448.523

N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

CAS No.: 1115998-98-5

Cat. No.: VC6390239

Molecular Formula: C25H28N4O4

Molecular Weight: 448.523

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide - 1115998-98-5

Specification

CAS No. 1115998-98-5
Molecular Formula C25H28N4O4
Molecular Weight 448.523
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C25H28N4O4/c1-31-21-9-8-18(14-22(21)32-2)16-26-25(30)19-10-12-29(13-11-19)23-15-24(28-17-27-23)33-20-6-4-3-5-7-20/h3-9,14-15,17,19H,10-13,16H2,1-2H3,(H,26,30)
Standard InChI Key OQXRREHMFUCPRD-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4)OC

Introduction

Structural Overview and Physicochemical Properties

N-(3,4-Dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide features a piperidine ring substituted at the 4-position with a carboxamide group linked to a 3,4-dimethoxybenzyl moiety. The 1-position of the piperidine is occupied by a 6-phenoxypyrimidin-4-yl group, introducing aromatic and hydrogen-bonding capabilities.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₂₅H₂₈N₄O₄
Molecular Weight448.523 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
logP (Predicted)~4.7 (analogous to )
Polar Surface Area~85 Ų

The compound’s moderate logP value suggests favorable membrane permeability, while its polar surface area indicates potential for targeted receptor interactions . The dimethoxybenzyl group enhances solubility in organic solvents, a trait critical for pharmacokinetic optimization.

Biological Activity and Mechanistic Insights

Preliminary studies on structurally related compounds suggest that N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide may interact with central nervous system (CNS) targets. The dimethoxybenzyl group is structurally analogous to ligands of serotonin and dopamine receptors, implicating potential antidepressant or anxiolytic applications.

Key Hypothesized Targets:

  • Monoamine Transporters: The piperidine-carboxamide scaffold resembles inhibitors of serotonin-norepinephrine reuptake.

  • Kinase Enzymes: Phenoxypyrimidine moieties often exhibit kinase inhibitory activity, potentially modulating inflammatory pathways.

In vitro assays of similar compounds demonstrate IC₅₀ values in the low micromolar range for neurotransmitter uptake inhibition, though specific data for this compound remain unpublished.

Structural and Conformational Analysis

Although no crystallographic data exist for N-(3,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, studies on analogous molecules provide insights. For example, the related compound (E)-N-(2-bromophenyl)-4-(4-(3,5-dimethoxystyryl)phenoxy)pyrimidin-2-amine exhibits a dihedral angle of 37.93° between aromatic rings, suggesting limited conjugation in similar systems . Computational modeling predicts:

  • Piperidine Ring Puckering: Chair conformation stabilized by intramolecular hydrogen bonding between the carboxamide NH and pyrimidine N .

  • Dimethoxybenzyl Orientation: Ortho-methoxy groups adopt coplanar arrangements with the benzene ring, maximizing resonance effects .

ApplicationRationale
Neurological DisordersStructural similarity to monoamine reuptake inhibitors
Inflammatory DiseasesPhenoxypyrimidine’s putative kinase inhibition
OncologyPyrimidine derivatives as antimitotic agents

Future research priorities include:

  • ADMET Profiling: Systematic evaluation of absorption, distribution, and toxicity.

  • Target Deconvolution: High-throughput screening to identify primary molecular targets.

  • Synthetic Optimization: Development of enantioselective routes to explore stereochemical effects.

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